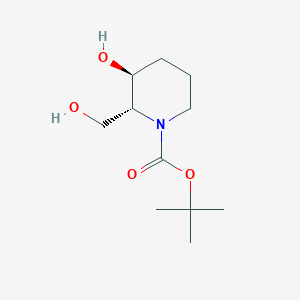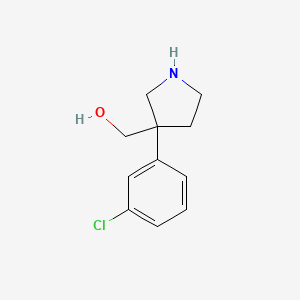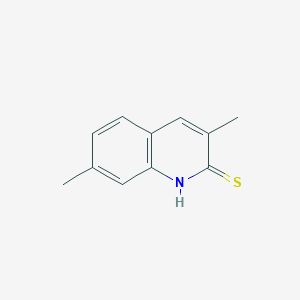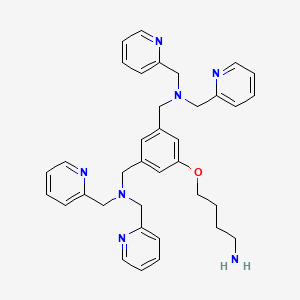
N,N'-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both phenylene and pyridine moieties, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenylene and pyridine precursors, followed by their coupling through various chemical reactions. Common reagents used in these reactions include amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a ligand in drug design.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved may include binding to specific sites on proteins, altering their activity, and modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)methanamine)
- **N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)methanamine)
Uniqueness
N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) is unique due to its specific combination of phenylene and pyridine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C36H41N7O |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
4-[3,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]phenoxy]butan-1-amine |
InChI |
InChI=1S/C36H41N7O/c37-15-5-10-20-44-36-22-30(24-42(26-32-11-1-6-16-38-32)27-33-12-2-7-17-39-33)21-31(23-36)25-43(28-34-13-3-8-18-40-34)29-35-14-4-9-19-41-35/h1-4,6-9,11-14,16-19,21-23H,5,10,15,20,24-29,37H2 |
InChI Key |
FEVOBWVBEWNARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC(=CC(=C3)OCCCCN)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


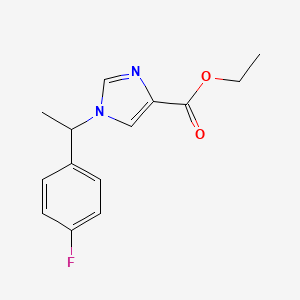
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
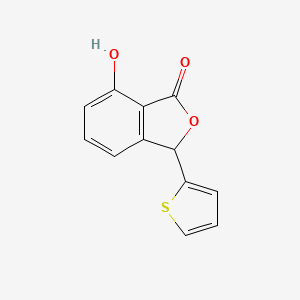
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
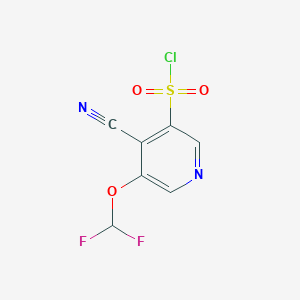
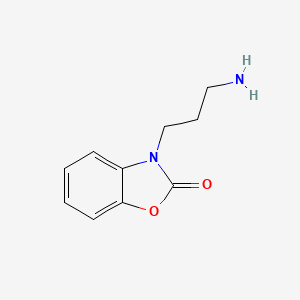
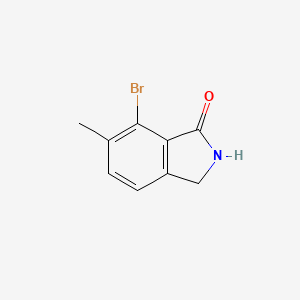
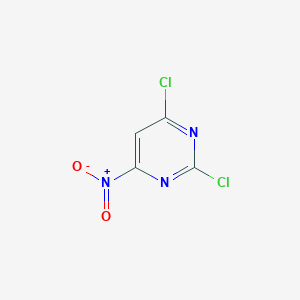
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
